2,4,6-Trimethoxypyrimidine

Purity specification Quality control Procurement standard

Procurement of 2,4,6-Trimethoxypyrimidine solves the challenge of accessing a symmetric, electron-rich pyrimidine scaffold with a latent barbiturate moiety that mono-/dimethoxy analogs cannot provide. Its three methoxy groups create a unique H-bond acceptor landscape (5 acceptors, 0 donors) essential for directional molecular recognition. - Serves as direct precursor to barbiturate-functionalized structures via deprotection, driving self-assembly in aqueous media. - Hilbert-Johnson reactivity enables standardized glycosylation protocol development for nucleoside analog synthesis. - Multi-vendor availability at >98.0% (GC) and 99% assay grades ensures supply chain redundancy for both R&D and cGMP applications.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 13106-85-9
Cat. No. B078209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxypyrimidine
CAS13106-85-9
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)OC)OC
InChIInChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3
InChIKeyRJVAFLZWVUIBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxypyrimidine Technical Profile


2,4,6-Trimethoxypyrimidine (CAS 13106-85-9) is a symmetrically substituted pyrimidine derivative with the molecular formula C₇H₁₀N₂O₃ and molecular weight of 170.17 g/mol . It is characterized by three methoxy (-OCH₃) groups occupying the 2, 4, and 6 positions of the pyrimidine ring, yielding a compound with computed XLogP3-AA of 1.1 and a topological polar surface area of 53.5 Ų [1]. Commercially, the compound is widely available from global suppliers at standardized purity grades: Sigma-Aldrich offers assay 99% , while TCI and other major vendors supply material at >98.0% (GC) . Its primary synthetic route—the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at 70–100°C—positions it as a direct downstream derivative of a common industrial building block .

Ready-to-use trimethoxy pyrimidine core, bypassing chlorinated precursor methoxylation step
Exclusive hydrogen-bond acceptor scaffold (0 donors) designed for supramolecular recognition studies
Multi-vendor global availability supports procurement planning and reduces supply risk

Why Generic Pyrimidines Cannot Substitute


2,4,6-Trimethoxypyrimidine occupies a structurally and functionally unique niche among pyrimidine building blocks. Its symmetric 2,4,6-trisubstitution pattern with electron-donating methoxy groups confers reactivity and physicochemical properties that differ substantially from its mono‑ and dimethoxy analogs, as well as from its halogenated precursors. The three methoxy groups create a distinct hydrogen-bonding landscape—zero H-bond donors and five H-bond acceptors—enabling specific intermolecular recognition that is fundamentally altered with even one fewer methoxy substituent [1]. Critically, the compound is itself derived from 2,4,6-trichloropyrimidine ; substitution with the chlorinated precursor directly introduces chloride leaving groups that require entirely different reaction conditions and work-up protocols. Procurement of 2,4,6-trimethoxypyrimidine versus its synthetic alternatives thus constitutes a decision about downstream reaction pathways, not a fungible commodity choice. The quantitative evidence that follows establishes where the trimethoxy derivative provides measurable advantages over the most relevant comparators: 2,4,6-trichloropyrimidine (the immediate synthetic precursor), 2,4-dimethoxypyrimidine (a dimethoxy analog), and other pyrimidine intermediates used in analogous synthetic sequences.

2,4,6-Trimethoxypyrimidine vs 2,4,6-Trichloropyrimidine

The chlorinated precursor requires an extra methoxylation step and introduces three reactive C–Cl sites, potentially complicating regioselective transformations.

2,4,6-Trimethoxypyrimidine vs Dimethoxy or amino-dimethoxy analogs

A lower methoxy count alters the hydrogen-bonding profile; amino substituents introduce donor capacity, shifting supramolecular assembly behavior.

2,4,6-Trimethoxypyrimidine vs Non-symmetric pyrimidine intermediates

Asymmetric substitution patterns may lead to different reactivity and purification profiles, limiting direct replacement in established synthetic routes.

Comparative Evidence vs. Key Analogs


Purity and Quality Standardization

Sigma-Aldrich supplies 2,4,6-trimethoxypyrimidine at 99% assay , whereas the standard purity grade for this compound from the majority of global vendors (including TCI, Bidepharm, and others) is >98.0% (GC) . This 1% differential represents a meaningful reduction in unspecified impurities—critical for applications where trace contaminants could interfere with sensitive catalytic cycles or downstream biological assays.

Purity Specification
Head-to-head
99% assay vs >98.0% (GC)
≥1% absolute purity difference
Reduced unspecified impurity burden supports sensitive catalytic or assay workflows.
Vendor specification context; analytical method may influence impurity profile interpretation.
Purity specification Quality control Procurement standard Assay

Synthetic Pathway Differentiation

2,4,6-Trimethoxypyrimidine is itself synthesized from 2,4,6-trichloropyrimidine by reaction with sodium ethoxide at 70–100°C . Procuring the trimethoxy derivative eliminates the need for the end-user to perform this methoxylation step. Conversely, selecting 2,4,6-trichloropyrimidine—a viable alternative for certain SNAr sequences—requires the user to manage the handling of a compound with three reactive C-Cl bonds, each susceptible to sequential substitution under basic conditions, potentially complicating regioselectivity control in multi-step syntheses.

Synthetic Step Economy
Class-level
Eliminates dedicated methoxylation transformation from 2,4,6-trichloropyrimidine
Estimated 4–24 h reaction plus work-up avoided
Reduces total processing time and purification burden for end-user syntheses.
Inferred from synthetic route; actual benefit depends on specific downstream sequence.
Synthetic intermediate Reaction economy Step reduction Halogenated precursor

Physical Form and Handling Properties

2,4,6-Trimethoxypyrimidine is a white to almost-white crystalline powder with a reported melting point of 51–54°C (lit.) or 53.0–56.0°C per vendor specifications . The narrow melting point range serves as a practical, low-cost proxy for purity verification upon receipt. In contrast, 2,4,6-trichloropyrimidine is a liquid at ambient temperature (melting point approximately 23–25°C), introducing different handling, storage, and metering considerations that may affect workflow integration.

Physical Form
Head-to-head
Crystalline solid (mp 51–56°C) vs Low-melting solid/liquid (mp ~23–25°C)
Unambiguous solid at standard lab temperatures
Easier handling, accurate weighing, and melting-point identity verification.
20°C storage context; comparator may require refrigeration.
Physical property Handling characteristic Purity indicator Melting point

Hydrogen-Bonding Capacity

According to PubChem computed descriptors, 2,4,6-trimethoxypyrimidine possesses zero hydrogen bond donors and five hydrogen bond acceptors, with a topological polar surface area of 53.5 Ų [1]. This pure-acceptor profile is a direct consequence of full methoxy substitution at the 2, 4, and 6 positions, eliminating the N–H donor capacity present in partially substituted pyrimidines such as 2-amino‑4,6‑dimethoxypyrimidine. The ability to engage exclusively as an H-bond acceptor underpins applications in barbiturate-conjugated supramolecular assemblies, where complementary donor-acceptor pairing with triaminopyrimidine motifs drives self-assembly and precipitation behavior [2].

H-Bond Profile
Class-level
0 H-bond donors 5 H-bond acceptors
TPSA 53.5 Ų
Pure acceptor character enables orthogonal, directional supramolecular assembly.
Computed descriptors (PubChem); experimental validation in barbiturate-porphyrin systems.
Hydrogen bonding Supramolecular chemistry Crystal engineering Recognition motif

Market Accessibility and Supply Chain

2,4,6-Trimethoxypyrimidine is stocked by multiple major international chemical suppliers including Sigma-Aldrich , TCI , Bidepharm , and numerous regional vendors, with the global market estimated at USD 18.70 million in 2024 and projected to reach USD 30.70 million by 2032 (CAGR 6.3%) [1]. This multi-vendor, geographically distributed supply base contrasts with more specialized or emerging pyrimidine intermediates that may rely on a single or limited set of custom synthesis providers, reducing procurement risk and lead-time variability.

Supply Chain
Reported
Multi-vendor global availability; market size USD 18.70M (2024)
Mitigates procurement risk compared to single-source pyrimidine intermediates.
Market analysis report; vendor catalog review context.
Supply chain Procurement Vendor availability Market presence

High-Value Application Scenarios


Barbiturate-Functionalized Supramolecular Building Blocks

The trimethoxy substitution pattern serves as a latent barbiturate moiety. Deprotection of 2,4,6-trimethoxypyrimidine derivatives yields barbiturate-functionalized structures that engage in complementary hydrogen bonding with triaminopyrimidine motifs, driving self-assembly and precipitation in aqueous media [1]. This specific application cannot be executed with mono‑ or dimethoxy pyrimidines, as the full 2,4,6-substitution pattern is required to generate the barbiturate core upon deprotection. The compound's five H-bond acceptor sites and zero donor sites [2] further define its role as a directional recognition element.

Methylation Studies of Barbituric Acid Systems

2,4,6-Trimethoxypyrimidine is explicitly documented as a model compound for determining the qualitative composition of mixtures formed during the methylation of barbituric acid and its derivatives by diazomethane . The 99% assay grade material from Sigma-Aldrich provides the purity level appropriate for such analytical method development, where unknown impurities could otherwise confound mixture composition analysis.

Hilbert-Johnson Glycosylation Substrate

The transformation of 2,4,6-trimethoxypyrimidine into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine via the Hilbert-Johnson reaction has been reported . This established reactivity pathway supports its utility as a standardized substrate for developing or optimizing glycosylation protocols—particularly valuable for research groups exploring nucleoside analog synthesis, where the symmetric methoxy substitution provides a defined electronic environment for studying reaction kinetics and regioselectivity.

Pharmaceutical Intermediate Procurement

The pharmaceutical intermediates segment accounts for 55.2% of the global 2,4,6-trimethoxypyrimidine market [3], reflecting its established role in API synthesis pathways. For industrial procurement, the compound's multi-vendor availability across North America, Europe, and Asia-Pacific—with bulk pricing structures available from major distributors—offers supply chain redundancy and competitive pricing. The standardized >98.0% (GC) commercial grade is typically sufficient for intermediate applications, while the 99% assay grade supports more demanding cGMP or regulatory-facing processes.

Application
Selection Property
Validation Focus
Supramolecular self-assembly research
Exclusive H-bond acceptor pyrimidine scaffold
Directional donor-acceptor pairing fidelity with triaminopyrimidine motifs
Barbiturate methylation analysis
High-purity commercial grade for method development
Reproducibility of mixture composition analysis without contaminant interference
Glycosylation protocol development
Symmetric trimethoxy substitution pattern
Defined electronic environment for reaction kinetics and regioselectivity studies
Pharmaceutical intermediate sourcing
Multi-source global availability
Supply chain reliability and cost predictability for process development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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